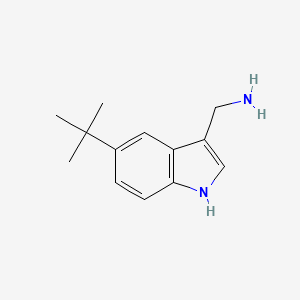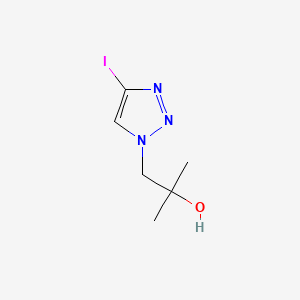
1-(4-Iodo-1H-1,2,3-triazol-1-YL)-2-methylpropan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MFCD33404980 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD33404980 involves specific reaction conditions and reagents. The preparation methods typically include a series of chemical reactions that lead to the formation of the desired compound. These reactions often require precise control of temperature, pressure, and pH to ensure the successful synthesis of MFCD33404980.
Industrial Production Methods
Industrial production of MFCD33404980 involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process requires optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The industrial production methods may also involve the use of specialized equipment and techniques to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD33404980 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions
The common reagents used in the reactions involving MFCD33404980 include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from the reactions of MFCD33404980 depend on the specific reagents and conditions used. These products can vary widely, ranging from simple derivatives to more complex compounds with enhanced properties.
Wissenschaftliche Forschungsanwendungen
MFCD33404980 has a wide range of scientific research applications, making it a valuable compound in various fields:
Chemistry: In chemistry, MFCD33404980 is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: In biological research, this compound is used to study cellular processes and molecular interactions.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of MFCD33404980 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular processes and biochemical pathways. The exact mechanism of action may vary depending on the specific application and context in which the compound is used.
Eigenschaften
Molekularformel |
C6H10IN3O |
|---|---|
Molekulargewicht |
267.07 g/mol |
IUPAC-Name |
1-(4-iodotriazol-1-yl)-2-methylpropan-2-ol |
InChI |
InChI=1S/C6H10IN3O/c1-6(2,11)4-10-3-5(7)8-9-10/h3,11H,4H2,1-2H3 |
InChI-Schlüssel |
HSFKLKBUVJIHGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CN1C=C(N=N1)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



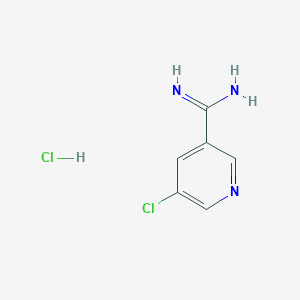
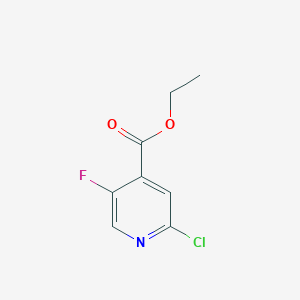

![3,4-Bis(benzyloxy)-N-[3-[[4-(Boc-amino)butyl]amino]propyl]benzamide](/img/structure/B13677382.png)
![6-Oxaspiro[4.5]decane-9-carbaldehyde](/img/structure/B13677383.png)
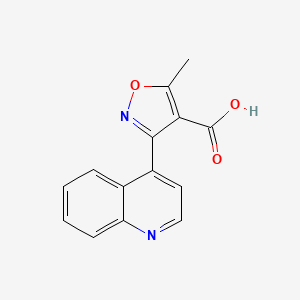
![2-(4-Chlorophenyl)-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B13677397.png)

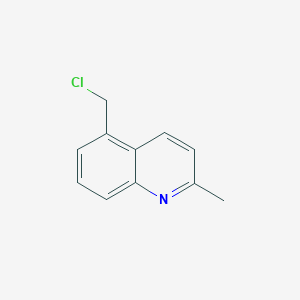
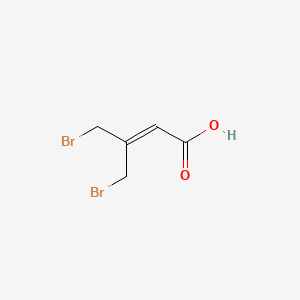
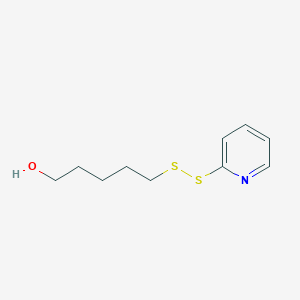
![5-[4-(tert-Butyl)phenyl]benzofuran](/img/structure/B13677427.png)
